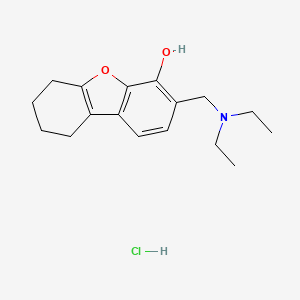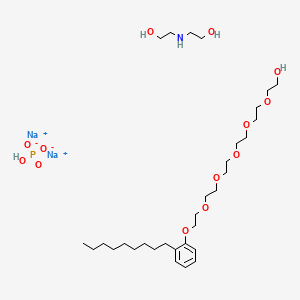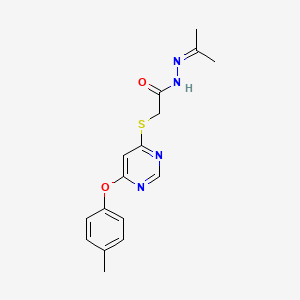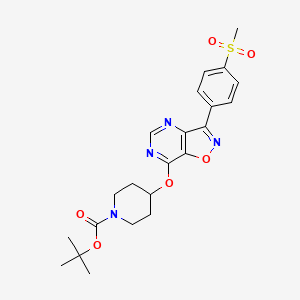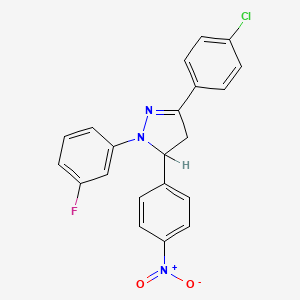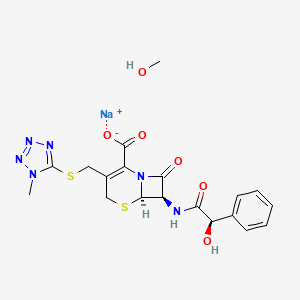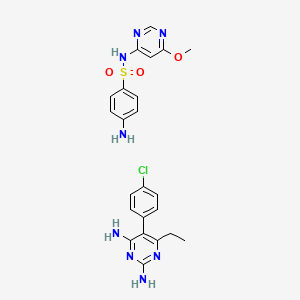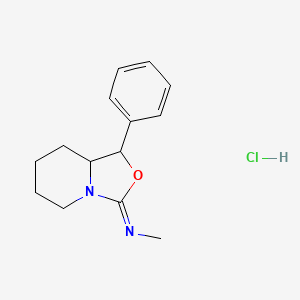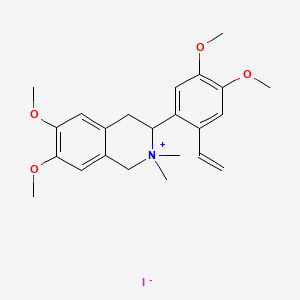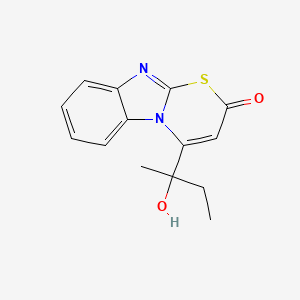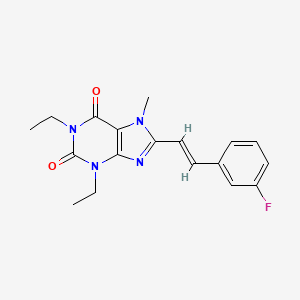![molecular formula C26H28O6 B12771697 4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione CAS No. 987-99-5](/img/structure/B12771697.png)
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione is a complex organic compound with a unique structure that combines elements of furan, pyran, and isochromene
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione typically involves multi-step organic reactions. One common approach is the condensation of substituted aromatic aldehydes with malononitrile and 1,3-dicarbonyl compounds under catalytic conditions. Various catalysts, such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts, can be used to facilitate these reactions .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing environmentally friendly practices such as solvent-free reactions and the use of recyclable catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperature and pH, to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
Wissenschaftliche Forschungsanwendungen
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, including cancer and infectious diseases.
Wirkmechanismus
The mechanism of action of 4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-Pyran, 3,4-dihydro-: A simpler pyran derivative with similar structural elements.
Dihydropyran: Another pyran derivative with comparable reactivity.
3,6-Di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione: A compound with furan and pyrrole elements, used in similar research applications.
Uniqueness
4’-(furan-3-yl)-4’a,10’a-dimethyl-8’-propan-2-ylspiro[2H-pyran-3,7’-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2’,6,10’-trione stands out due to its spiro structure, which imparts unique chemical and biological properties.
Eigenschaften
CAS-Nummer |
987-99-5 |
|---|---|
Molekularformel |
C26H28O6 |
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
4'-(furan-3-yl)-4'a,10'a-dimethyl-8'-propan-2-ylspiro[2H-pyran-3,7'-4,5,6,6a-tetrahydrobenzo[f]isochromene]-2',6,10'-trione |
InChI |
InChI=1S/C26H28O6/c1-15(2)17-11-20(27)25(4)18(26(17)9-6-21(28)31-14-26)5-8-24(3)19(25)12-22(29)32-23(24)16-7-10-30-13-16/h6-7,9-13,15,18,23H,5,8,14H2,1-4H3 |
InChI-Schlüssel |
BKBQQOHZTBOOPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC(=O)C2(C(C13COC(=O)C=C3)CCC4(C2=CC(=O)OC4C5=COC=C5)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



